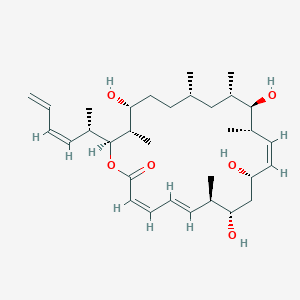

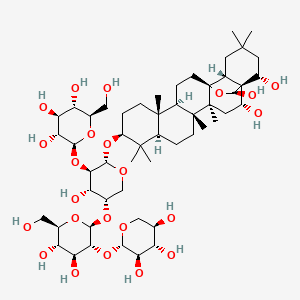

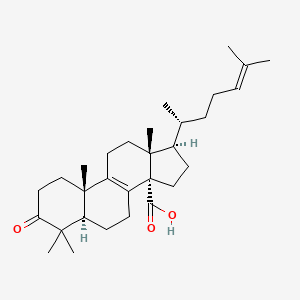

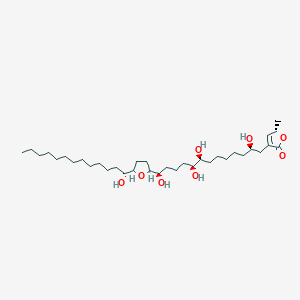

Capilliposide A

カタログ番号:

B1249799

分子量:

1079.2 g/mol

InChIキー:

OQQABMONOLWXGW-RRQZUFKGSA-N

注意:

研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Capilliposide A is a natural product found in Lysimachia capillipes with data available.

科学的研究の応用

1. Analysis and Characterization

- Capilliposide A, identified as an active metabolite of Capilliposide B, was subjected to an optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its detection in rat urine and feces. This method, developed by Cheng et al. (2016), aimed to characterize the excretion profile of Capilliposide B and its metabolite, this compound, demonstrating significant advancements in analytical techniques for these compounds (Cheng et al., 2016).

2. Role in Cancer Research

- This compound, derived from Lysimachia capillipes Hemsl, was investigated for its effects on cancer cells. Fei et al. (2014) demonstrated that this compound inhibited the proliferation of lung cancer cells and induced apoptosis through the mitochondrial apoptotic pathway. This research highlights this compound's potential in anti-cancer therapy, particularly in lung cancer (Fei et al., 2014).

- Tian Jing-kui (2012) explored the anti-tumor effects of Capilliposide (LC) in animal models. The study observed that LC notably inhibited tumor growth and regulated the immune system, potentially offering a new approach for cancer treatment (Tian Jing-kui, 2012).

3. Metabolic Studies

- Cheng et al. (2018) conducted a study on the metabolic stability of this compound and related compounds. This research provided insights into the metabolic processes of this compound in different species, contributing to a better understanding of its pharmacokinetics and disposition (Cheng et al., 2018).

4. Other Pharmacological Effects

- Wu Zhipan et al. (2020) investigated the analgesic and anti-inflammatory activities of Capilliposide derived from Lysimachia capillipes Hemsl. The study suggested significant effects in reducing pain and inflammation, opening avenues for its use in clinical conditions related to these symptoms (Wu Zhipan et al., 2020).

特性

分子式 |

C52H86O23 |

|---|---|

分子量 |

1079.2 g/mol |

IUPAC名 |

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,22S,23S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-2,22,23-triol |

InChI |

InChI=1S/C52H86O23/c1-46(2)14-27-51-13-9-26-48(5)11-10-30(47(3,4)25(48)8-12-49(26,6)50(51,7)16-29(57)52(27,28(56)15-46)45(66)75-51)72-43-39(74-42-38(65)35(62)32(59)22(17-53)69-42)34(61)24(20-68-43)71-44-40(36(63)33(60)23(18-54)70-44)73-41-37(64)31(58)21(55)19-67-41/h21-45,53-66H,8-20H2,1-7H3/t21-,22-,23-,24+,25+,26-,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,48+,49-,50+,51+,52+/m1/s1 |

InChIキー |

OQQABMONOLWXGW-RRQZUFKGSA-N |

異性体SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(C[C@@H]6O)(C)C)[C@H](O5)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

正規SMILES |

CC1(CC2C34CCC5C6(CCC(C(C6CCC5(C3(CC(C2(C(C1)O)C(O4)O)O)C)C)(C)C)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |

同義語 |

capilliposide A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin...

Cat. No.: B1249716

CAS No.: 560085-11-2

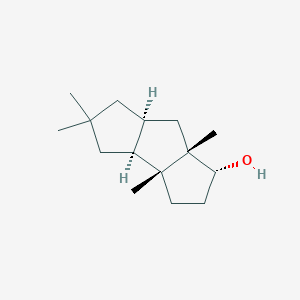

Penasterone

Cat. No.: B1249717

CAS No.:

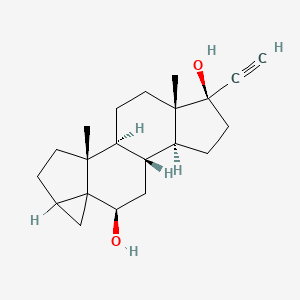

Carboxypropyldeoxoartemisinin

Cat. No.: B1249719

CAS No.:

Secoboldine

Cat. No.: B1249720

CAS No.:

![1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B1249716.png)

![2-Chloro-5-[[7-[[7-[(4-chloro-3-sulfophenyl)sulfamoyl]naphthalen-2-yl]carbamoylamino]naphthalen-2-yl]sulfonylamino]benzenesulfonic acid](/img/structure/B1249723.png)

![3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1249731.png)

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2-one](/img/structure/B1249734.png)